molecular formula C22H29N5O3 B2945812 9-(3-methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848673-68-7

9-(3-methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2945812
CAS RN: 848673-68-7
M. Wt: 411.506
InChI Key: ISJUHZAPYBXWOJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

As for the chemical reactions, this compound could potentially undergo, it would largely depend on the conditions and reagents present. For instance, the methoxyphenyl group could potentially undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Structural Analysis and Synthesis

Research on similar compounds, such as various substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and pyrimido-[2,1-f]purine derivatives, has provided insights into their molecular structures, showcasing diverse conformations and binding modes. For instance, studies have demonstrated the synthesis and structural elucidation of related molecules, revealing their potential for forming hydrogen bonds and polymers within crystals, which could have implications for materials science and pharmaceutical formulation (Wang et al., 2011).

Pharmacological Potential

Compounds with structures similar to "9-(3-methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione" have been evaluated for their biological activities, particularly as ligands for various receptors. For example, derivatives of the pyrimido- and pyrazinoxanthines have shown affinities for adenosine receptors, suggesting potential applications in developing therapeutics for conditions mediated by these receptors (Szymańska et al., 2016).

Anti-inflammatory and Analgesic Properties

Novel synthetic pathways have been explored to create derivatives with anti-inflammatory and analgesic properties. This research avenue holds promise for the development of new therapeutic agents, demonstrating the versatility of this chemical scaffold in medicinal chemistry applications (Abu‐Hashem et al., 2020).

Molecular Docking and SAR Studies

The investigation of similar compounds also extends to molecular docking and structure-activity relationship (SAR) studies. These research efforts aim to understand the binding interactions between these molecules and their target receptors or enzymes, providing a foundation for rational drug design (Jurczyk et al., 2004).

properties

IUPAC Name

9-(3-methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3/c1-14(2)9-10-25-20(28)18-19(24(4)22(25)29)23-21-26(12-15(3)13-27(18)21)16-7-6-8-17(11-16)30-5/h6-8,11,14-15H,9-10,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJUHZAPYBXWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC(C)C)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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